molecular formula C33H22N4 B13981518 9-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole

9-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole

Cat. No.: B13981518
M. Wt: 474.6 g/mol
InChI Key: NZGRSMSDAITRIO-UHFFFAOYSA-N
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Description

9-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole is an organic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its high thermal stability and unique photophysical properties, making it a valuable material for various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole typically involves the reaction of carbazole derivatives with 4,6-diphenyl-1,3,5-triazine. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the desired product. The reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

9-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Substituents: Halogens, alkyl halides, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl or triazine rings .

Mechanism of Action

The mechanism of action of 9-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole involves its interaction with molecular targets through π-π stacking, hydrogen bonding, and van der Waals forces. In OLEDs, it functions as an emitter material, where it undergoes thermally activated delayed fluorescence (TADF) to enhance the efficiency of light emission.

Comparison with Similar Compounds

Properties

Molecular Formula

C33H22N4

Molecular Weight

474.6 g/mol

IUPAC Name

9-[3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole

InChI

InChI=1S/C33H22N4/c1-3-12-23(13-4-1)31-34-32(24-14-5-2-6-15-24)36-33(35-31)25-16-11-17-26(22-25)37-29-20-9-7-18-27(29)28-19-8-10-21-30(28)37/h1-22H

InChI Key

NZGRSMSDAITRIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=C7

Origin of Product

United States

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